molecular formula C13H25N3O B11744601 [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11744601
M. Wt: 239.36 g/mol
InChI Key: VWGWMLCPARXHNB-UHFFFAOYSA-N
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Description

[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a combination of a propyl group, a pyrazole ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves a multi-step process. One common method includes the alkylation of 1-propyl-1H-pyrazole with 3-chloropropan-2-ol, followed by the reaction with an amine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • [3-(propan-2-yloxy)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • [3-(propan-2-yloxy)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • [3-(propan-2-yloxy)propyl][(1-butyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

Compared to similar compounds, [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

3-propan-2-yloxy-N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C13H25N3O/c1-4-9-16-13(6-8-15-16)11-14-7-5-10-17-12(2)3/h6,8,12,14H,4-5,7,9-11H2,1-3H3

InChI Key

VWGWMLCPARXHNB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCCCOC(C)C

Origin of Product

United States

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